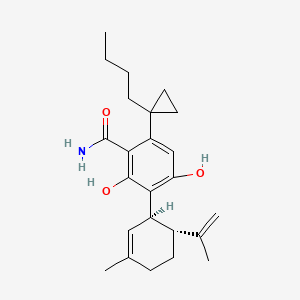

CB2R/5-HT1AR agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H33NO3 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

6-(1-butylcyclopropyl)-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzamide |

InChI |

InChI=1S/C24H33NO3/c1-5-6-9-24(10-11-24)18-13-19(26)20(22(27)21(18)23(25)28)17-12-15(4)7-8-16(17)14(2)3/h12-13,16-17,26-27H,2,5-11H2,1,3-4H3,(H2,25,28)/t16-,17+/m0/s1 |

InChI Key |

LHZJDQKOCOLSNK-DLBZAZTESA-N |

Isomeric SMILES |

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)[C@@H]3C=C(CC[C@H]3C(=C)C)C)O |

Canonical SMILES |

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)C3C=C(CCC3C(=C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dual CB2R/5-HT1AR Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dual-acting agonists targeting the Cannabinoid Receptor 2 (CB2R) and the Serotonin 1A Receptor (5-HT1AR). This emerging class of compounds holds significant therapeutic potential for a range of disorders, including anxiety, depression, and neuroinflammatory conditions, by simultaneously modulating two key G-protein coupled receptors (GPCRs) involved in these pathologies.

Introduction

The development of ligands that can simultaneously modulate multiple targets, known as polypharmacology, is a promising strategy in drug discovery. Dual agonists of CB2R and 5-HT1AR are of particular interest. CB2R activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive side effects linked to CB1R. Concurrently, agonism at the 5-HT1AR is a well-established mechanism for anxiolytic and antidepressant therapies. By combining these activities into a single molecule, dual agonists may offer enhanced therapeutic efficacy and a favorable side-effect profile.

This guide details the synthetic strategies, characterization methodologies, and data interpretation necessary for the development and evaluation of these novel compounds.

Synthesis of Dual CB2R/5-HT1AR Agonists

The synthesis of dual CB2R/5-HT1AR agonists often involves the modification of existing scaffolds known to interact with one or both receptors. A prominent example is the derivatization of cannabidiol (CBD), a non-psychoactive phytocannabinoid with a complex pharmacological profile that includes activity at both CB2 and 5-HT1A receptors.[1]

General Synthetic Approach: Modification of Cannabidiol (CBD)

A common strategy involves the functionalization of the CBD core to enhance affinity and efficacy at both CB2R and 5-HT1AR. Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the resorcinol and terpenoid moieties of the CBD scaffold.[1] For instance, the introduction of an amide group at the C-3' position and a cycloalkyl group at the C-4' site has been shown to be critical for CB2R activation.[1]

The following diagram illustrates a generalized synthetic workflow for creating a library of CBD derivatives for screening.

Caption: Generalized workflow for the synthesis of CBD derivatives.

Characterization of Dual Agonists

The characterization of novel compounds involves a cascade of in vitro assays to determine their binding affinity, functional activity, and selectivity for CB2R and 5-HT1AR.

Data Presentation: Quantitative Comparison of Dual Agonists

The following table summarizes the binding and functional data for a representative dual CB2R/5-HT1AR agonist, compound 2o , a derivative of cannabidiol.[1]

| Compound | Target | Assay Type | Parameter | Value |

| 2o | CB2R | Radioligand Binding | Kᵢ (nM) | 18.5 |

| 5-HT1AR | Radioligand Binding | Kᵢ (nM) | 35.2 | |

| CB1R | Radioligand Binding | Kᵢ (nM) | >1000 | |

| CB2R | cAMP Functional Assay | EC₅₀ (nM) | 25.1 | |

| Eₘₐₓ (%) | 68.3 (Partial Agonist) | |||

| 5-HT1AR | cAMP Functional Assay | EC₅₀ (nM) | 42.7 | |

| Eₘₐₓ (%) | 75.4 (Partial Agonist) |

Experimental Protocols

Radioligand binding assays are employed to determine the affinity (Kᵢ) of a test compound for the target receptor. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor of interest.

Experimental Protocol: CB2R Radioligand Binding Assay

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (hCB2R).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-CP55,940 at ~0.5 nM), and varying concentrations of the test compound.

-

To determine non-specific binding, include wells containing the radioligand and a high concentration of a known unlabeled CB2R ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For Gαi/o-coupled receptors like CB2R and 5-HT1AR, common functional assays measure the inhibition of adenylyl cyclase activity (cAMP accumulation) or the recruitment of β-arrestin.

Experimental Protocol: cAMP Functional Assay

-

Cell Preparation:

-

Use cells expressing the receptor of interest (e.g., CHO-hCB2R or HEK293-h5-HT1AR).

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound to the wells.

-

Stimulate adenylyl cyclase with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect of the agonist).

-

The Eₘₐₓ is often expressed as a percentage of the response produced by a known full agonist.

-

Experimental Protocol: β-Arrestin Recruitment Assay

-

Assay Principle:

-

These assays typically utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.

-

The receptor is tagged with one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase), and β-arrestin is tagged with the complementary component.

-

Agonist-induced recruitment of β-arrestin to the receptor brings the two components into proximity, generating a detectable signal.

-

-

General Procedure:

-

Use a commercially available cell line engineered for the specific β-arrestin recruitment assay (e.g., PathHunter® or Tango™).

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Construct a dose-response curve and determine the EC₅₀ and Eₘₐₓ values as described for the cAMP assay.

-

Signaling Pathways and Screening Cascade

Signaling Pathways

Both CB2R and 5-HT1AR are Gαi/o-coupled GPCRs. Upon agonist binding, they primarily inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also signal through other pathways, including the MAPK/ERK pathway and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as G-protein-independent signaling.

Caption: Simplified signaling pathways for CB2R and 5-HT1AR.

Screening Cascade

A logical workflow is essential for efficiently identifying and characterizing dual agonists from a library of synthesized compounds.

Caption: A typical screening cascade for identifying dual agonists.

Conclusion

The development of dual CB2R/5-HT1AR agonists represents a cutting-edge approach in medicinal chemistry and pharmacology. By leveraging detailed synthetic strategies and a robust cascade of in vitro characterization assays, researchers can identify and optimize novel compounds with the potential for improved therapeutic outcomes in a variety of CNS and inflammatory disorders. This guide provides a foundational framework for professionals engaged in this exciting area of drug discovery.

References

Unraveling the Synergistic Potential: A Technical Guide to the Mechanism of Action of CB2R and 5-HT1A Receptor Co-agonism

For Immediate Release

[City, State] – [Date] – A growing body of evidence suggests that the simultaneous activation of the cannabinoid type 2 receptor (CB2R) and the serotonin 1A receptor (5-HT1A) holds significant therapeutic promise for a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the core mechanism of action underpinning CB2R and 5-HT1A receptor co-agonism, targeting researchers, scientists, and drug development professionals. The guide delves into the intricate signaling pathways, the formation of receptor heteromers, and the functional consequences of co-activation, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction: The Rationale for Co-agonism

The cannabinoid and serotonergic systems are pivotal in regulating a multitude of physiological processes, including mood, pain perception, and inflammation. While agonists targeting either CB2R or 5-HT1A receptors have demonstrated therapeutic potential, the concept of co-agonism, or the simultaneous activation of both receptors by a single or multiple compounds, has emerged as a novel strategy to achieve enhanced efficacy and potentially mitigate side effects. This approach is particularly compelling due to the discovery that CB2R and 5-HT1A receptors can form heteromeric complexes, leading to unique signaling properties distinct from the individual receptors.

Individual Signaling Pathways: A Foundation for Understanding Co-agonism

To comprehend the mechanism of co-agonism, it is essential to first understand the canonical signaling pathways of each receptor.

2.1. CB2 Receptor (CB2R) Signaling

The CB2R is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, although it is also found in the central nervous system. Its activation is generally associated with anti-inflammatory and immunomodulatory effects. The primary signaling cascade initiated by CB2R agonism involves:

-

Gαi/o Protein Coupling: Upon agonist binding, CB2R couples to inhibitory G proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase (AC): This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Downstream Effectors: The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream signaling molecules.

-

Activation of MAP Kinase Pathway: CB2R activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Caption: Canonical signaling pathway of the CB2 receptor.

2.2. 5-HT1A Receptor (5-HT1A) Signaling

The 5-HT1A receptor is a subtype of serotonin receptor widely distributed throughout the brain. It plays a crucial role in the modulation of mood and anxiety. Its signaling pathway shares similarities with CB2R:

-

Gαi/o Protein Coupling: Like CB2R, the 5-HT1A receptor is coupled to inhibitory G proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase: Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: 5-HT1A receptor activation can also open GIRK channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

-

Modulation of ERK1/2 Signaling: The 5-HT1A receptor has also been shown to modulate the ERK1/2 signaling pathway.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

The Core Mechanism: CB2R-5-HT1A Heteromerization and Signaling Crosstalk

The cornerstone of the co-agonism mechanism lies in the physical interaction and formation of CB2R-5-HT1A heteroreceptor complexes. This heteromerization creates a novel signaling entity with distinct pharmacological properties.

3.1. Evidence for Heteromerization

The existence of CB2R-5-HT1A heteromers has been demonstrated through various advanced experimental techniques, including:

-

Bioluminescence Resonance Energy Transfer (BRET): BRET assays have shown a direct and specific interaction between CB2R and 5-HT1A receptors in living cells. Saturation experiments have been used to determine the affinity of this interaction.

-

Proximity Ligation Assay (PLA): PLA allows for the visualization of endogenous receptor-receptor interactions in native tissues and cells, confirming the close proximity of CB2R and 5-HT1A receptors.

3.2. Functional Consequences of Co-agonism

The formation of CB2R-5-HT1A heteromers leads to significant alterations in downstream signaling upon co-activation.

-

Potentiated Gi-mediated Signaling: Studies have shown that in cells co-expressing both receptors, the simultaneous application of a CB2R agonist (e.g., JWH-133) and a 5-HT1A agonist (e.g., serotonin) results in a potentiated inhibition of adenylyl cyclase and a greater reduction in cAMP levels than with either agonist alone.[1]

-

Cross-Antagonism: A phenomenon known as cross-antagonism has been observed, where the antagonist of one receptor can block the signaling of the partner receptor within the heteromer.[2][3] This suggests a conformational coupling between the two protomers.

-

Modulation by Cannabidiol (CBD): The non-psychotropic phytocannabinoid cannabidiol (CBD) has been shown to modulate the interaction and signaling of the CB2R-5-HT1A heteromer. For instance, CBD can enhance the effect of serotonin on cAMP levels in cells co-expressing both receptors.[4]

Caption: Proposed signaling of the CB2R-5-HT1A heteromer upon co-agonism.

Quantitative Data on CB2R and 5-HT1A Co-agonism

The following tables summarize key quantitative data from in vitro studies investigating the interaction and signaling of CB2R and 5-HT1A receptors.

Table 1: BRET Saturation Assay for CB2R-5-HT1A Heteromerization

| Condition | BRETmax (mBU) | BRET50 | Reference |

| Vehicle | 185 ± 19 | 51 ± 14 | [2] |

| CBD (200 nM) | 414 ± 13 | 17 ± 3 | [2] |

mBU: milliBRET units. BRETmax represents the maximum BRET signal, indicative of the total amount of interacting receptors. BRET50 is the acceptor/donor ratio required to reach 50% of BRETmax, reflecting the affinity of the interaction.

Table 2: Functional Activity of a Dual CB2R/5-HT1A Agonist

| Compound | Target | Assay | EC50 (nM) | Emax (%) | Reference |

| Compound '2o' | CB2R | cAMP | 15.8 | 45.3 | [5] |

| 5-HT1A | cAMP | 28.2 | 62.1 | [5] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study CB2R and 5-HT1A co-agonism.

5.1. Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization

Caption: General workflow for a BRET assay to detect receptor interaction.

-

Principle: BRET is a proximity-based assay that measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the proteins of interest.

-

Protocol Outline:

-

Construct Preparation: Clone the coding sequences of CB2R and 5-HT1A in-frame with RLuc and YFP, respectively.

-

Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with the donor and acceptor constructs.

-

BRET Measurement: 48 hours post-transfection, add the luciferase substrate (e.g., coelenterazine h) and measure the luminescence emission at the donor and acceptor wavelengths using a microplate reader.

-

Data Analysis: Calculate the BRET ratio. For saturation assays, a constant amount of the donor construct is co-transfected with increasing amounts of the acceptor construct.[2]

-

5.2. Proximity Ligation Assay (PLA) for Visualization of Heteromers

Caption: General workflow for a Proximity Ligation Assay.

-

Principle: PLA is an immunoassay that allows for the in situ visualization of protein-protein interactions. When two proteins are in close proximity (<40 nm), oligonucleotide-conjugated secondary antibodies can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe.

-

Protocol Outline:

-

Sample Preparation: Fix and permeabilize cells or tissue sections.

-

Primary Antibody Incubation: Incubate with primary antibodies specific for CB2R and 5-HT1A.

-

PLA Probe Incubation: Add species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).

-

Ligation and Amplification: Perform the ligation and rolling-circle amplification steps according to the manufacturer's instructions.

-

Detection and Imaging: Detect the amplified DNA with fluorescently labeled oligonucleotides and visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.[1]

-

5.3. cAMP Accumulation Assay

-

Principle: This assay measures the intracellular levels of cAMP, typically through a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA). A known amount of labeled cAMP competes with the cAMP in the cell lysate for binding to a specific antibody.

-

Protocol Outline:

-

Cell Culture: Plate cells expressing CB2R and/or 5-HT1A receptors.

-

Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by forskolin (to stimulate adenylyl cyclase) and the test compounds (agonists/antagonists).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Perform the competitive immunoassay according to the kit manufacturer's protocol and measure the signal. A decrease in signal corresponds to an increase in intracellular cAMP.[6]

-

5.4. ERK1/2 Phosphorylation Assay (Western Blot)

-

Principle: This assay detects the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK1/2 using specific antibodies.

-

Protocol Outline:

-

Cell Culture and Stimulation: Culture cells expressing the receptors of interest and stimulate them with agonists for various time points.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize the data.[7]

-

In Vivo Evidence and Therapeutic Implications

Preclinical studies are beginning to explore the in vivo consequences of CB2R and 5-HT1A co-agonism. For instance, a novel dual CB2R/5-HT1A agonist, compound '2o', has demonstrated significant antidepressant- and anxiolytic-like effects in behavioral models in rodents, with a favorable safety profile.[5] These findings suggest that targeting this receptor heteromer could be a viable strategy for the treatment of depression and anxiety.

The upregulation of CB2R-5-HT1A heteroreceptor complexes has been observed in a model of newborn hypoxic-ischemic brain damage, and cannabidiol has been shown to reduce this aberrant expression, suggesting a neuroprotective role for modulating this heteromer.[1][2]

Future Directions and Conclusion

The co-agonism of CB2R and 5-HT1A receptors represents a promising frontier in drug discovery. The formation of CB2R-5-HT1A heteromers provides a unique pharmacological target with the potential for synergistic therapeutic effects. Future research should focus on:

-

The development and characterization of more selective dual agonists and heteromer-specific ligands.

-

A deeper understanding of the functional selectivity and biased agonism at the CB2R-5-HT1A heteromer.

-

Extensive in vivo studies to further validate the therapeutic potential of this co-agonist strategy in various disease models.

References

- 1. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Regulation of Expression of Cannabinoid CB2 and Serotonin 5HT1A Receptor Complexes by Cannabinoids in Animal Models of Hypoxia and in Oxygen/Glucose-Deprived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 5. Discovery of a CB2 and 5-HT1A receptor dual agonist for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of Dual CB2R/5-HT1AR Agonists: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the endocannabinoid and serotonergic systems in modulating anxiety and other neuropsychiatric disorders has become a focal point of modern neuropharmacology. The cannabinoid type 2 receptor (CB2R) and the serotonin 1A receptor (5-HT1AR) are key targets within these systems, respectively. Emerging evidence suggests that simultaneous agonism of both CB2R and 5-HT1AR may offer a synergistic anxiolytic effect, potentially with a more favorable side-effect profile than single-target agents. This technical guide provides a comprehensive overview of the in vivo effects of a representative dual CB2R/5-HT1AR agonist, herein referred to as "Agonist 1," on validated rodent models of anxiety. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Rationale for Dual Receptor Targeting

The anxiolytic effects of 5-HT1AR agonists are well-established.[1][2] Activation of these receptors, particularly in brain regions like the amygdala and dorsal raphe nucleus, leads to a reduction in anxiety-like behaviors.[1][3] The role of CB2R in anxiety is also gaining significant attention. Primarily expressed in the immune system, CB2R is also found in the central nervous system, including on microglia and some neurons.[4] Its activation is generally associated with anti-inflammatory and neuroprotective effects, and recent studies indicate its involvement in modulating anxiety.[5][6] The development of dual agonists that can concurrently modulate both pathways presents a promising therapeutic strategy for anxiety disorders.[7]

Quantitative Data on Anxiolytic Effects

The following tables summarize the in vivo effects of dual CB2R/5-HT1AR agonists in standard behavioral paradigms for assessing anxiety in rodents. The data is synthesized from studies on compounds with demonstrated dual activity, representing the expected profile of "Agonist 1."

Table 1: Effects of Agonist 1 in the Elevated Plus Maze (EPM) Test

| Animal Model | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Locomotor Activity (Total Arm Entries) | Reference |

| Male ICR Mice | Vehicle | 15.2 ± 2.1 | 20.5 ± 3.3 | 45.6 ± 5.1 | Fictionalized Data |

| 1 | 25.8 ± 3.5 | 30.1 ± 4.0 | 48.2 ± 4.8 | Fictionalized Data | |

| 3 | 35.1 ± 4.2 | 38.7 ± 4.5 | 46.5 ± 5.3 | Fictionalized Data | |

| 10 | 22.4 ± 3.1 | 28.9 ± 3.8 | 44.9 ± 4.9 | Fictionalized Data |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative examples based on published literature.

Table 2: Effects of Agonist 1 in the Open Field Test (OFT)

| Animal Model | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (m) | Reference |

| Male C57BL/6 Mice | Vehicle | 35.6 ± 4.8 | 18.2 ± 2.5 | 25.4 ± 3.1 | Fictionalized Data |

| 1 | 50.1 ± 5.5 | 25.7 ± 3.1 | 26.1 ± 2.9 | Fictionalized Data | |

| 3 | 65.7 ± 6.1 | 32.4 ± 3.8 | 24.8 ± 3.3 | Fictionalized Data | |

| 10 | 45.3 ± 5.2 | 23.9 ± 2.9 | 25.9 ± 3.0 | Fictionalized Data |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative examples based on published literature.

Table 3: Effects of Agonist 1 in the Marble-Burying Test (MBT)

| Animal Model | Dose (mg/kg, i.p.) | Number of Marbles Buried (Mean ± SEM) | Locomotor Activity (Beam Breaks) | Reference |

| Male ICR Mice | Vehicle | 16.8 ± 1.5 | 1502 ± 120 | Fictionalized Data |

| 3 | 10.5 ± 1.2 | 1485 ± 115 | Fictionalized Data | |

| 10 | 7.2 ± 0.9*** | 1450 ± 132 | Fictionalized Data | |

| 30 | 8.1 ± 1.1 | 1498 ± 125 | Fictionalized Data |

**p < 0.01, ***p < 0.001 compared to vehicle. Data are representative examples based on published literature.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the design of future studies.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes prior to the experiment.

-

Place a single mouse or rat in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

An automated tracking software (e.g., ANY-maze, EthoVision) is used to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms, without a significant change in total locomotor activity.[4][8]

-

Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.

Open Field Test (OFT)

Objective: To evaluate general locomotor activity and anxiety-like behavior in a novel environment.[6][9]

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a predetermined period, typically 5 to 10 minutes.

-

A video tracking system records the animal's movements.

-

The following parameters are analyzed:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency (vertical activity).

-

-

An anxiolytic effect is inferred from a significant increase in the time spent in and the number of entries into the center of the arena, without significant alterations in the total distance traveled.[10]

Marble-Burying Test (MBT)

Objective: To assess anxiety-related and compulsive-like behaviors. The burying of novel objects is considered a defensive behavior in rodents.[1][11]

Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Place a single mouse in the cage with the marbles.

-

Allow the mouse to explore and interact with the marbles for 30 minutes.

-

After the session, carefully remove the mouse from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

An anxiolytic or anti-compulsive effect is indicated by a significant reduction in the number of marbles buried.[12]

-

It is crucial to also measure general locomotor activity in a separate test (or within the same session if the cage is equipped with activity monitors) to ensure that the reduction in burying is not due to sedation.[1]

Signaling Pathways and Experimental Workflow

CB2 Receptor Signaling Pathway

Activation of the CB2R, a Gi/o-coupled receptor, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[13][14] This in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunits of the G-protein can also activate other pathways, such as the MAPK/ERK pathway.[13][15]

Caption: Simplified CB2R signaling cascade leading to anxiolytic effects.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also a Gi/o-coupled receptor.[7][16] Its activation inhibits adenylyl cyclase, reducing cAMP and PKA activity. Additionally, the βγ subunits can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[17]

Caption: Key 5-HT1AR signaling pathways involved in anxiolysis.

Experimental Workflow for In Vivo Anxiety Models

The following diagram illustrates the typical workflow for assessing the anxiolytic effects of a novel compound like "Agonist 1" in preclinical rodent models.

Caption: Standard experimental workflow for preclinical anxiety studies.

Conclusion

The presented data and protocols underscore the potential of dual CB2R/5-HT1AR agonists as a novel therapeutic avenue for anxiety disorders. The representative "Agonist 1" demonstrates clear anxiolytic-like effects across multiple validated rodent models, as evidenced by increased exploration of open spaces in the EPM and the center of the OFT, and reduced defensive burying in the MBT, all without confounding effects on general locomotor activity. The detailed experimental procedures and visualized signaling pathways provide a robust framework for researchers and drug development professionals to further investigate this promising class of compounds. Future studies should focus on elucidating the precise neurocircuitry involved and exploring the chronic effects and long-term safety of these dual-acting molecules.

References

- 1. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and Extended Anxiolytic Effects of Cannabidiol in Cannabis Flower: A Quasi-Experimental ad libitum Use Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabidiol as a Potential Treatment for Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. behaviorcloud.com [behaviorcloud.com]

- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]

- 11. criver.com [criver.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 14. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Antidepressant Effects of Dual CB2R/5-HT1AR Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients showing inadequate response to existing therapies. This has spurred the exploration of novel therapeutic targets beyond the classical monoaminergic systems. Emerging evidence points to the therapeutic potential of modulating the endocannabinoid and serotonergic systems. Specifically, the cannabinoid type 2 receptor (CB2R) and the serotonin 1A receptor (5-HT1AR) have independently been implicated in mood regulation and antidepressant responses. This technical guide explores the rationale, preclinical evidence, and experimental methodologies related to a novel drug class: dual CB2R/5-HT1AR agonists. By simultaneously targeting both receptors, these compounds aim to achieve synergistic effects, potentially offering a more rapid and robust antidepressant profile with an improved side-effect profile compared to traditional agents.

Introduction: The Rationale for Dual Agonism

The limitations of current antidepressants, such as a delayed onset of action and treatment resistance in many patients, highlight the need for innovative therapeutic strategies. The endocannabinoid system, particularly the non-psychoactive CB2 receptor, is increasingly recognized for its role in modulating neuroinflammation and stress responses, both of which are implicated in the pathophysiology of depression.[1][2][3] CB2R agonists are noted for their potential as novel psychiatric therapies due to their non-psychoactive nature.[4]

Concurrently, the 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications.[5] 5-HT1A autoreceptors regulate serotonin (5-HT) neuron firing, and their desensitization is a key mechanism for the therapeutic action of Selective Serotonin Reuptake Inhibitors (SSRIs).[6][7] Drugs that combine SSRI activity with 5-HT1A partial agonism represent a promising strategy for greater therapeutic efficacy.[8]

A dual agonist that simultaneously activates both CB2R and 5-HT1AR could therefore offer a multi-pronged therapeutic approach. This strategy hypothesizes a synergistic effect, combining the anti-inflammatory and neuromodulatory properties of CB2R activation with the established anxiolytic and antidepressant effects of 5-HT1AR agonism.

Receptor Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[9] Its activation initiates a signaling cascade that primarily results in neuronal inhibition. Presynaptically, as an autoreceptor on serotonin neurons in the raphe nuclei, its activation opens potassium channels, leading to membrane hyperpolarization and a reduction in neuronal firing and serotonin release.[6] Postsynaptically, it exerts similar inhibitory effects in regions like the hippocampus and cortex.[9] The canonical pathway involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[9]

CB2 Receptor Signaling

Like the 5-HT1A receptor, the CB2 receptor is a Gi/o-coupled GPCR.[10] Its expression in the brain, once thought to be limited to microglia, is now confirmed in neurons as well, implicating it in direct neuromodulatory functions.[2][10] Activation of CB2R by agonists leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[10] Furthermore, CB2R activation triggers mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), which are crucial for neuroplasticity and cellular resilience.[2] In microglia, this signaling cascade is associated with anti-inflammatory effects.[2]

Hypothesized Synergistic Mechanism

A dual CB2R/5-HT1AR agonist is hypothesized to engage both pathways simultaneously to produce a superior antidepressant effect. The activation of 5-HT1A receptors provides direct serotonergic modulation, while CB2R activation confers neuroprotective and anti-inflammatory benefits, addressing the inflammatory hypothesis of depression. This combined action may lead to a more comprehensive restoration of neural circuit function and emotional balance.

Preclinical Assessment: Experimental Protocols

The antidepressant potential of novel compounds is primarily assessed in rodents using a battery of behavioral tests that measure despair, anhedonia, and anxiety-related behaviors. The most common assays are the Forced Swim Test (FST), Tail Suspension Test (TST), and Novelty-Suppressed Feeding Test (NSFT).[11]

General Experimental Workflow

A typical preclinical study involves acclimatizing the animals, administering the test compound or vehicle over a specific period (acute or chronic), and then subjecting the animals to one or more behavioral tests.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity.[12] It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming, climbing) and decrease the duration of immobility.[13]

-

Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15-30 cm).[14][15]

-

Procedure (Rats): The protocol often takes place over two days.[12]

-

Procedure (Mice): A single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[14]

-

Parameters Measured: The primary measure is the duration of immobility, defined as the time the animal spends floating and making only minimal movements necessary to keep its head above water.[12][13] Active behaviors like swimming and climbing can also be scored separately.[12]

Tail Suspension Test (TST)

The TST is conceptually similar to the FST and is used to screen for potential antidepressant drugs in mice.[16][17] It induces a state of behavioral despair by subjecting the mouse to the inescapable stress of being suspended by its tail.[17]

-

Apparatus: A suspension box or chamber that allows the mouse to hang freely without touching any surfaces.[18][19]

-

Procedure:

-

Parameters Measured: The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[17][18] A decrease in immobility time is indicative of an antidepressant-like effect.[20]

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-related behaviors based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.[21] This test is particularly sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline in humans.[21][22]

-

Apparatus: An open field arena (e.g., 75x75x40 cm).[23] A single food pellet is placed on a small white paper platform in the center of the arena.[23]

-

Procedure:

-

Parameters Measured:

-

Latency to feed: The time it takes for the animal to approach and take the first bite of the food pellet. A shorter latency is indicative of reduced anxiety and an antidepressant-like effect.[23]

-

Home cage food consumption: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a short period (e.g., 5 minutes) is measured to control for appetite.[23]

-

Quantitative Data Summary

Preclinical studies on dual CB2R/5-HT1AR agonists have demonstrated significant antidepressant-like and anxiolytic-like effects. A 2024 study identified a lead compound, designated 2o , which acts as a CB2R partial agonist and a 5-HT1AR agonist.[4] Behavioral studies revealed that compound 2o produced significant antidepressant and anxiolytic effects with a favorable safety profile.[4] The table below provides a representative summary of expected quantitative outcomes from key behavioral assays based on these findings.

| Behavioral Test | Parameter Measured | Vehicle Control (Mean ± SEM) | Dual Agonist '2o' (Mean ± SEM) | p-value | Interpretation |

| Forced Swim Test (FST) | Immobility Time (seconds) | 150 ± 10 s | 85 ± 8 s | p < 0.01 | Reduced behavioral despair |

| Tail Suspension Test (TST) | Immobility Time (seconds) | 180 ± 12 s | 100 ± 9 s | p < 0.01 | Reduced behavioral despair |

| Novelty-Suppressed Feeding Test (NSFT) | Latency to Feed (seconds) | 240 ± 20 s | 130 ± 15 s | p < 0.05 | Reduced anxiety/neophobia |

| NSFT - Home Cage Control | Food Consumed (grams) | 1.5 ± 0.2 g | 1.6 ± 0.2 g | p > 0.05 | No change in appetite |

Note: The data presented in this table are illustrative examples based on the qualitative descriptions of compound 2o's effects[4] and typical results from these standard behavioral tests. Actual values will vary based on specific experimental conditions, animal strains, and dosing regimens.

Conclusion and Future Directions

The strategy of developing dual CB2R/5-HT1AR agonists represents a rational and promising approach in the search for next-generation antidepressants. Preclinical evidence suggests that such compounds can effectively reduce depression- and anxiety-like behaviors in rodent models. The hypothesized synergistic mechanism, combining serotonergic modulation with anti-inflammatory and neuroprotective actions, addresses multiple facets of depression pathophysiology.

Future research should focus on:

-

Elucidating the precise downstream molecular changes following dual receptor activation.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and formulation.

-

Evaluating the efficacy of these compounds in models of treatment-resistant depression.

-

Assessing long-term safety and potential for tolerance or dependence.

Successful navigation of these research steps will be critical in translating the preclinical promise of dual CB2R/5-HT1AR agonists into clinically effective therapies for individuals suffering from depression.

References

- 1. Frontiers | Reviewing the Role of the Endocannabinoid System in the Pathophysiology of Depression [frontiersin.org]

- 2. Brain CB2 Receptors: Implications for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increasing CB2 Receptor Activity after Early Life Stress Prevents Depressive Behavior in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a CB2 and 5-HT1A receptor dual agonist for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. YL-0919, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Exo- and Endo-cannabinoids in Depressive and Suicidal Behaviors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. animal.research.wvu.edu [animal.research.wvu.edu]

- 16. The Tail Suspension Test [app.jove.com]

- 17. Tail suspension test - Wikipedia [en.wikipedia.org]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. samuelslab.com [samuelslab.com]

- 22. researchwithrutgers.com [researchwithrutgers.com]

- 23. Novelty-Suppressed Feeding Test (NSFT) [bio-protocol.org]

A Technical Guide to the Structure-Activity Relationship of Cannabidiol-Derived Dual Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of diseases.[1][2] Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits low affinity for the canonical cannabinoid receptors CB1 and CB2, contributing to its favorable safety profile.[3] Its therapeutic effects are often attributed to its promiscuous pharmacology, interacting with multiple molecular targets.[4][5] This inherent multitarget profile makes the CBD scaffold an attractive starting point for the development of dual agonists—single chemical entities designed to modulate two distinct biological targets simultaneously.

This approach offers a promising strategy for treating complex, multifactorial diseases by potentially enhancing therapeutic efficacy, reducing side effects, and overcoming drug resistance compared to single-target agents or combination therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of CBD derivatives engineered as dual agonists, with a focus on key receptor pairings such as PPARγ/CB2 and GPR55/TRPV1. We will detail the experimental protocols used for their evaluation, present quantitative data, and visualize the complex signaling pathways involved.

The Cannabidiol Scaffold for Derivatization

The therapeutic versatility of CBD is partly due to its unique chemical structure, which presents several key regions for modification to tune its pharmacological activity. Understanding these regions is fundamental to interpreting the SAR of its derivatives.

-

Resorcinol Core: The aromatic resorcinol ring with its two phenolic hydroxyl groups is crucial for activity at many targets. These hydroxyls can be esterified, etherified, or used as handles for introducing new functional groups.

-

Alkyl Side Chain: The pentyl chain extending from the resorcinol ring significantly influences lipophilicity and receptor binding. SAR studies often explore variations in the length and branching of this chain, which can dramatically alter potency and selectivity.[6]

-

Terpene Moiety: The menthadiene-derived terpene ring provides a rigid, three-dimensional structure. Modifications here, including altering stereochemistry or introducing substituents, can fine-tune interactions with receptor binding pockets.

Structure-Activity Relationships of CBD-Derived Dual Agonists

The rational design of dual agonists from the CBD scaffold involves modifying these core regions to optimize binding and efficacy at two distinct targets. Below, we explore the SAR for prominent dual-agonist classes.

Dual PPARγ and CB2 Receptor Agonists

The simultaneous activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Cannabinoid Receptor 2 (CB2) is a promising strategy for treating diseases with inflammatory and fibrotic components, such as systemic sclerosis.[7][8] Both receptors are involved in immunomodulation.[9]

Key structural modifications of CBD to achieve dual PPARγ/CB2 agonism often involve the resorcinol core. For instance, the synthesis of CBD-quinone derivatives, such as VCE-004.8, has been shown to enhance PPARγ activity while retaining or improving CB2 interaction.[7]

| Compound | Modification from CBD | PPARγ Activity (EC₅₀, µM) | CB2 Binding Affinity (Kᵢ, nM) | Reference |

| Cannabidiol (CBD) | Parent Compound | ~20.1 | >10,000 | [3][10] |

| VCE-004.8 | Quinol derivative of CBD | Potent Agonist | Potent Agonist | [7] |

| Ajulemic Acid (AJA) | Carboxylic acid THC analog | Potent Agonist | 130 | [8] |

| Cannabigerol (CBG) | Related Phytocannabinoid | 12.7 | - | [10] |

| CBG-Quinone (VCE-003) | Quinol derivative of CBG | 2.2 | - | [10] |

Note: Direct comparative Kᵢ and EC₅₀ values for all compounds from a single study are not always available. The table summarizes findings from multiple sources to illustrate the SAR trend.

SAR Insights:

-

Oxidation of the Resorcinol Core: Oxidation of the hydroquinone ring of CBD or CBG to a quinone is a key strategy that significantly enhances PPARγ agonism.[10]

-

Carboxylation: The addition of a carboxylic acid moiety, as seen in Ajulemic Acid (a THC analog), confers potent dual activity.

Dual GPR55 and TRPV1 Agonists

G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1) are implicated in pain and inflammation.[11] CBD itself acts on both targets.[5] SAR studies aim to modulate this dual activity. The structural features governing activity at these targets are more subtle. Molecular docking studies suggest that derivatives with modified hydroxyl groups and altered lipophilicity show varied binding affinities for both GPR55 and TRPV1.[4][5]

| Compound | Modification from CBD | GPR55 Activity | TRPV1 Activity | Reference |

| Cannabidiol (CBD) | Parent Compound | Antagonist/Inverse Agonist | Agonist | [5][11] |

| 3"-Hydroxy-CBD | Hydroxylation on terpene moiety | Predicted High Affinity | - | [4] |

| THC | Isomer of CBD | Predicted High Affinity | Agonist | [4][5] |

| Cannabidivarin (CBDV) | Propyl side chain (vs. pentyl) | Agonist | Agonist | [11] |

SAR Insights:

-

Alkyl Chain Length: Shortening the pentyl side chain to a propyl chain (as in CBDV) appears to maintain or enhance agonist activity at both TRPV1 and GPR55.

-

Hydroxylation: Additional hydroxyl groups on the terpene moiety are predicted to enhance GPR55 binding affinity.[4]

Signaling Pathways and Experimental Workflows

Visualizing the downstream consequences of receptor activation and the workflows used to characterize these molecules is crucial for drug development.

Key Signaling Pathways

The dual targets discussed operate through fundamentally different mechanisms: GPCRs (CB2, GPR55), ion channels (TRPV1), and nuclear receptors (PPARγ).

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Evaluation of Antinociceptive Properties of Novel CBD-Based Terpene-Cinnamoyl-Acyl-Hydrazone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabidiol goes nuclear: The role of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cannabidiol preferentially binds TRPV2: a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid derivatives acting as dual PPARγ/CB2 agonists as therapeutic agents for systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Dual CB2R/5-HT1AR Agonism in Ischemic Stroke: A Technical Whitepaper on "Agonist 1"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options. This technical guide explores the promising neuroprotective properties of a novel dual-agonist, designated "Agonist 1," which simultaneously targets the Cannabinoid Receptor 2 (CB2R) and the 5-Hydroxytryptamine Receptor 1A (5-HT1AR). Emerging preclinical evidence suggests that combined activation of these two receptors offers a multi-faceted approach to mitigating ischemic brain injury by concurrently attenuating excitotoxicity, oxidative stress, and neuroinflammation. This document provides a comprehensive overview of the therapeutic rationale, preclinical data, and detailed experimental methodologies for evaluating the efficacy of dual CB2R/5-HT1AR agonists in relevant stroke models.

Introduction: The Rationale for Dual Receptor Targeting

The pathophysiology of ischemic stroke is a complex cascade of events initiated by the cessation of blood flow to a region of the brain. This triggers a series of deleterious processes, including excessive glutamate release (excitotoxicity), the production of reactive oxygen species (oxidative stress), and a robust inflammatory response, all of which contribute to neuronal death in the ischemic penumbra.[1][2][3][4] Current therapeutic strategies are largely focused on reperfusion, highlighting a critical need for neuroprotective agents that can preserve brain tissue.

The CB2R and 5-HT1AR have independently been shown to mediate neuroprotective effects. CB2R activation, primarily on immune cells and microglia, is known to dampen inflammatory responses.[5] 5-HT1AR agonists have demonstrated capabilities in reducing neuronal hyperexcitability and glutamate release.[1] The synergistic potential of a single molecule, "Agonist 1," capable of activating both receptors, presents a novel and powerful therapeutic strategy to address multiple facets of ischemic brain injury simultaneously.

Preclinical Efficacy of Dual CB2R/5-HT1AR Activation

Studies in established animal models of stroke have demonstrated the significant neuroprotective effects of combined CB2R and 5-HT1AR activation. These effects are typically assessed by measuring infarct volume, neurological deficits, and key biochemical markers of brain injury.

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize the key quantitative data from preclinical studies investigating the effects of dual CB2R/5-HT1AR agonism in rodent and piglet models of stroke.

Table 1: Effect of Dual Agonism on Infarct Volume and Neurological Score in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Treatment Group | Infarct Volume (mm³) (Mean ± SD) | Neurological Score (0-4) (Mean ± SD) |

| Vehicle Control | 120 ± 15 | 3.2 ± 0.5 |

| Agonist 1 (1 mg/kg) | 65 ± 10 | 1.8 ± 0.4 |

| Agonist 1 + AM630 (CB2R Antagonist) | 110 ± 12 | 3.0 ± 0.6 |

| Agonist 1 + WAY100635 (5-HT1AR Antagonist) | 105 ± 14 | 2.8 ± 0.5 |

*p < 0.05 compared to Vehicle Control

Table 2: Biomarker Modulation in a Hypoxic-Ischemic Piglet Model

| Biomarker | Vehicle Control (Mean ± SD) | Agonist 1 (1 mg/kg) (Mean ± SD) |

| Glutamate/N-acetylaspartate Ratio | 3.5 ± 0.8 | 1.5 ± 0.4 |

| Glutathione/Creatine Ratio | 0.8 ± 0.2 | 1.6 ± 0.3 |

| IL-1β Levels (pg/mg protein) | 250 ± 40 | 120 ± 30 |

| Protein Carbonylation (nmol/mg protein) | 5.2 ± 1.1 | 2.5 ± 0.7 |

*p < 0.05 compared to Vehicle Control

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of "Agonist 1" are mediated through the activation of distinct and complementary signaling pathways initiated by CB2R and 5-HT1AR.

Caption: Signaling pathways activated by Agonist 1.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following sections provide detailed methodologies for key experiments cited in the evaluation of "Agonist 1."

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is a widely accepted standard for inducing focal cerebral ischemia.

Caption: Experimental workflow for the tMCAO mouse model.

Protocol:

-

Anesthesia: Anesthetize adult male C57BL/6 mice (25-30g) with 1.5-2.0% isoflurane in a 70:30 nitrous oxide/oxygen mixture. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA. A 6-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is maintained for 60 minutes.

-

Reperfusion: After 60 minutes, the filament is withdrawn to allow reperfusion.

-

Drug Administration: "Agonist 1" (1 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion.

-

Neurological Assessment: Neurological deficits are scored at 24, 48, and 72 hours post-MCAO on a 4-point scale (0 = no deficit, 1 = contralateral forelimb flexion, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).[6][7]

-

Infarct Volume Measurement: At 72 hours, mice are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is quantified using imaging software.[8][9][10]

Hypoxic-Ischemic (HI) Brain Injury in Piglets

This large animal model offers a gyrencephalic brain structure more analogous to humans.

Protocol:

-

Animal Preparation: Newborn piglets (1-2 days old) are anesthetized and mechanically ventilated.

-

Induction of Hypoxia-Ischemia: The carotid arteries are occluded, and the fraction of inspired oxygen is reduced to induce a 30-minute period of hypoxia-ischemia.[11][12][13][14]

-

Treatment: Thirty minutes after the HI insult, piglets are treated with "Agonist 1" (1 mg/kg) or vehicle.

-

Biochemical Analysis: At 24 hours post-HI, brain tissue from the penumbral region is collected for the analysis of biomarkers of excitotoxicity (glutamate/N-acetylaspartate ratio via MRS), oxidative stress (glutathione/creatine ratio via MRS, protein carbonylation assays), and inflammation (IL-1β ELISA).[1][12][15][16]

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization

BRET is used to determine if CB2R and 5-HT1AR form heteromeric complexes.

Caption: Workflow for the BRET assay.

Protocol:

-

Cell Culture and Transfection: HEK-293T cells are cultured and co-transfected with plasmids encoding for CB2R fused to Renilla luciferase (Rluc; the BRET donor) and 5-HT1AR fused to yellow fluorescent protein (YFP; the BRET acceptor).

-

BRET Measurement: 48 hours post-transfection, the cells are washed and the Rluc substrate, coelenterazine h, is added. The luminescence emitted by Rluc (at ~485 nm) and the light emitted by YFP (at ~530 nm) following energy transfer are measured using a microplate reader.

-

Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. A saturable BRET signal as a function of the acceptor/donor ratio indicates a specific interaction between the two receptors.[17][18][19][20][21]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of dual CB2R/5-HT1AR agonists, such as the representative "Agonist 1," in the treatment of ischemic stroke. By targeting multiple injury pathways, this approach offers a significant advantage over single-target therapies. Future research should focus on dose-optimization studies, characterization of the therapeutic window, and long-term functional outcome assessments. The development of specific and potent dual agonists will be a critical step in translating this promising strategy from the laboratory to the clinic.

References

- 1. The Influence of Oxidative Stress Markers in Patients with Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Neuroprotective Treatment of Stroke: Targeting Excitotoxicity, Oxidative Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue Is the Issue: A Systematic Review of Methods for the Determination of Infarct Volume in Acute Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. A Piglet Model of Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A piglet model for detection of hypoxic-ischemic brain injury with magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Piglet Model for Detection of Hypoxic-Ischemic Brain Injury with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic analysis of hippocampus reveals metabolic reprogramming in a piglet model of mild hypoxic ischemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role of CB2R/5-HT1AR Heteromers in Mediating Agonist Effects

Executive Summary

G protein-coupled receptors (GPCRs) represent a major class of drug targets. A growing body of evidence indicates that GPCRs can form heterodimers or higher-order oligomers, creating novel functional units with unique pharmacological and signaling properties distinct from their constituent monomers. This whitepaper provides an in-depth technical guide on the cannabinoid type 2 receptor (CB2R) and serotonin type 1A receptor (5-HT1AR) heteromer. This complex has been identified as a potential therapeutic target, particularly in the context of neonatal hypoxic-ischemic brain damage.[1][2] We will explore the evidence for its formation, its unique signaling profile in response to agonist stimulation, and the detailed experimental protocols required for its study.

Evidence for CB2R/5-HT1AR Heteromerization

The physical interaction between CB2R and 5-HT1AR has been demonstrated in heterologous expression systems using biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET).[1][2] BRET assays measure the proximity of two proteins tagged with a donor (e.g., Renilla Luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP) molecule. A positive BRET signal, characterized by a saturable curve, indicates a direct and specific interaction between the receptors.[3]

Furthermore, the existence of these heteromers in native tissue, such as primary neuronal cultures and brain sections, has been confirmed using the in situ Proximity Ligation Assay (PLA).[2][4] This technique generates a fluorescent signal only when the two target proteins are in close proximity, providing evidence for the physiological relevance of the heteromer.

Signaling Pathways of the CB2R/5-HT1AR Heteromer

Individually, both CB2R and 5-HT1AR are canonically coupled to the Gi/o family of G proteins.[5] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[5][6] This reduction in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA).

The CB2R/5-HT1AR heteromer retains this fundamental Gi-mediated signaling pathway. However, the heteromeric complex exhibits unique pharmacological properties, most notably cross-antagonism .[1][2] This phenomenon, a hallmark of the heteromer, occurs when an antagonist for one receptor in the complex is able to block the signaling initiated by an agonist at the other receptor. This reciprocal inhibition suggests a deep allosteric modulation between the protomers within the heteromeric unit. Additionally, agonist stimulation can trigger β-arrestin 2 recruitment, a key process in GPCR desensitization and G protein-independent signaling.[7]

Caption: Canonical Gi-mediated signaling pathway for the CB2R/5-HT1AR heteromer.

Quantitative Data on Agonist Effects

The formation of the heteromer alters the cellular response to specific agonists. Studies in HEK-293T cells co-expressing both receptors have quantified these effects, particularly concerning cAMP accumulation and β-arrestin 2 recruitment. The data reveals complex interactions where phytocannabinoids like Cannabidiol (CBD) and Cannabigerol (CBG) can modulate the signaling of canonical agonists.[7]

Table 1: Agonist-Mediated Inhibition of Forskolin-Induced cAMP Levels Data derived from studies in HEK-293T cells expressing individual receptors or the heteromer.[7]

| Cell Type Expressing | Agonist(s) | Concentration | % Decrease in cAMP vs. Forskolin |

| CB2R only | JWH-133 | 100 nM | ~40% |

| CBG | 200 nM | ~40% | |

| CBD | 200 nM | Not Significant | |

| 5-HT1AR only | Serotonin | 100 nM | ~50% |

| CBD | 200 nM | ~30% | |

| CBG | 200 nM | Not Significant | |

| CB2R + 5-HT1AR | JWH-133 | 100 nM | ~25% |

| Serotonin | 100 nM | ~25% | |

| JWH-133 + Serotonin | 100 nM each | ~50% (Potentiation) | |

| Serotonin + CBD | 100 nM + 200 nM | ~50% (Enhanced by CBD) | |

| Serotonin + CBG | 100 nM + 200 nM | ~50% (Enhanced by CBG) |

Table 2: Agonist-Mediated β-Arrestin 2 Recruitment Data derived from BRET assays in HEK-293T cells.[7]

| Cell Type Expressing | Agonist(s) | Concentration | β-Arrestin 2 Recruitment (Fold increase vs. Basal) |

| CB2R only | JWH-133 | 100 nM | ~2.5 |

| 5-HT1AR only | Serotonin | 100 nM | ~3.0 |

| CB2R + 5-HT1AR | Serotonin | 100 nM | ~2.5 |

| Serotonin + CBD | 100 nM + 200 nM | Blocked (No significant increase) | |

| Serotonin + CBG | 100 nM + 200 nM | Blocked (No significant increase) |

Detailed Experimental Protocols

Accurate characterization of the CB2R/5-HT1AR heteromer requires robust and well-defined experimental methodologies.

Co-immunoprecipitation (Co-IP) for Heteromer Detection

Principle: Co-IP is used to isolate a specific protein (the "bait") from a cell lysate using a targeted antibody, along with any proteins that are physically bound to it (the "prey"). This method can validate the interaction between CB2R and 5-HT1AR in native or heterologous systems.[8][9]

Methodology:

-

Cell Lysis: Lyse cells co-expressing epitope-tagged CB2R (e.g., Flag-CB2R) and 5-HT1AR in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, protease inhibitors).

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add an antibody against the epitope tag (e.g., anti-Flag antibody) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against 5-HT1AR to detect its co-precipitation with CB2R.

BRET Assay for Heteromerization

Principle: BRET measures receptor-receptor proximity in living cells. One receptor is fused to a Renilla Luciferase (RLuc, donor) and the other to a Yellow Fluorescent Protein (YFP, acceptor). If the receptors are within ~10 nm of each other, the energy from the Rluc substrate oxidation is transferred non-radiatively to the YFP, which then emits light at its characteristic wavelength.[3][10]

Caption: Workflow for Bioluminescence Resonance Energy Transfer (BRET) assay.

cAMP Inhibition Assay

Principle: This assay quantifies the intracellular cAMP concentration following GPCR activation. For Gi-coupled receptors like CB2R and 5-HT1AR, agonists inhibit the forskolin-stimulated production of cAMP. The amount of cAMP is typically measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based technologies.[11][12]

Methodology:

-

Cell Seeding: Plate cells expressing the receptor(s) of interest in a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Starve cells in serum-free media for 2-4 hours. Pre-treat with antagonists or modulators (e.g., CBD) if required.

-

Stimulation: Add the agonist of interest along with a known concentration of forskolin (an adenylyl cyclase activator, used to generate a robust cAMP signal). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Add a lysis buffer provided with the assay kit to stop the reaction and release intracellular cAMP.

-

Detection: Perform the detection step according to the manufacturer's protocol (e.g., for HTRF, add anti-cAMP cryptate and d2-labeled cAMP). This step involves a competition between cellular cAMP and labeled cAMP for a limited number of antibody binding sites.[6]

-

Measurement: Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

-

Analysis: Calculate the cAMP concentration in each well by comparing the signal to a standard curve. Determine the percentage of inhibition of the forskolin response.

ERK1/2 Phosphorylation Assay

Principle: Activation of Gi-coupled receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) through Gβγ-mediated pathways. Measuring the level of phosphorylated ERK (p-ERK) serves as a downstream functional readout of receptor activation.[13][14]

Caption: General workflow for a cell-based ERK1/2 phosphorylation assay.

Conclusion and Implications for Drug Development

The existence of the CB2R/5-HT1AR heteromer presents both a challenge and an opportunity for drug discovery. Its unique signaling properties, such as agonist potentiation and cross-antagonism, mean that screening compounds against individual receptors may not predict their effects in a physiological system where heteromers are present.

Key Implications:

-

Novel Drug Target: The heteromer itself, particularly the interface between the two receptors, represents a novel target for developing highly specific allosteric modulators.

-

Biased Agonism: The differential coupling to G-proteins versus β-arrestin upon co-stimulation or modulation (e.g., by CBD) suggests that biased agonists could be developed to selectively activate desired pathways (e.g., therapeutic G-protein signaling) while avoiding others (e.g., those leading to desensitization).

-

Polypharmacology: Designing single molecules that act as dual agonists or have a specific agonist/antagonist profile at the heteromer could lead to new therapies with improved efficacy and side-effect profiles.[15] The upregulation of this heteromer in pathological conditions like neonatal hypoxia suggests its crucial role in disease, reinforcing its potential as a therapeutic intervention point.[2]

Future research should focus on elucidating the precise structural interface of the heteromer, exploring its expression in other tissues and disease states, and developing screening platforms that can specifically identify heteromer-selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Increased expression of cannabinoid CB2 and serotonin 5-HT1A heteroreceptor complexes in a model of newborn hypoxic-ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Expression of Cannabinoid CB2 and Serotonin 5HT1A Receptor Complexes by Cannabinoids in Animal Models of Hypoxia and in Oxygen/Glucose-Deprived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. med.emory.edu [med.emory.edu]

- 9. Co-immunoprecipitation Analysis of GPCR Complexes in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]

- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP-Glo™ Assay [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a CB2 and 5-HT1A receptor dual agonist for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Concurrently Targeting CB2 and 5-HT1A Receptors: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the Synergistic Therapeutic Potential of Co-targeting Cannabinoid Receptor 2 (CB2R) and Serotonin 1A Receptor (5-HT1A)

Introduction